(R)-1-Chlorohex-5-en-2-ol

Catalog No.
S13429064
CAS No.
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Chlorohex-5-en-2-ol

Product Name

(R)-1-Chlorohex-5-en-2-ol

IUPAC Name

(2R)-1-chlorohex-5-en-2-ol

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m1/s1

InChI Key

YDIUXTQZSCDIFD-ZCFIWIBFSA-N

Canonical SMILES

C=CCCC(CCl)O

Isomeric SMILES

C=CCC[C@H](CCl)O

(R)-1-Chlorohex-5-en-2-ol is an organic compound with the molecular formula C6_6H11_{11}ClO. It is a colorless liquid characterized by the presence of both an alkene double bond and a hydroxyl functional group. The compound has a distinctive odor and is insoluble in water but soluble in various organic solvents, such as ethanol and acetone. Its structure includes a chlorine atom at the first position of the hexene chain, contributing to its reactivity and versatility in

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate or chromium trioxide, converting it into 1-chlorohex-5-en-2-one.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the alkene double bond, yielding 1-chlorohexan-2-ol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles like sodium hydroxide or potassium cyanide, resulting in compounds such as 1-hydroxyhex-5-en-2-ol or 1-cyanohex-5-en-2-ol .

The biological activity of (R)-1-chlorohex-5-en-2-ol is linked to its ability to interact with various molecular targets due to its dual functional groups. This compound can influence biological pathways such as signal transduction and metabolic processes. The reactivity of the chlorine atom enhances its potential for biological applications, including its use as an intermediate in pharmaceutical synthesis .

Several synthetic routes exist for producing (R)-1-chlorohex-5-en-2-ol:

  • Chlorination of Hex-5-en-2-ol: This method involves using chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions to achieve selective chlorination at the desired position.
  • Industrial Production: In industrial settings, large-scale chlorination processes are employed, often utilizing continuous flow reactors and automated systems to optimize yield and purity .

(R)-1-Chlorohex-5-en-2-ol serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique combination of functional groups makes it valuable in organic synthesis and material science. Additionally, it can be used in the development of agrochemicals and other specialty chemicals due to its reactivity .

Interaction studies involving (R)-1-chlorohex-5-en-2-ol focus on its reactivity with biological molecules. The compound's ability to participate in nucleophilic substitution and electrophilic addition reactions allows it to modify biological structures, potentially influencing metabolic pathways and cellular functions. Research into these interactions can provide insights into its applications in drug development and biochemical research .

Several compounds share structural similarities with (R)-1-chlorohex-5-en-2-ol:

Compound NameStructural FeatureUnique Aspect
1-Bromohex-5-en-2-olBromine atom instead of chlorineLess reactive than its chloro counterpart
1-Iodohex-5-en-2-olIodine atom instead of chlorineEven less reactive, larger atomic size
5-Chloro-2-cyclohexen-1-olCyclohexene ring structureDifferent ring structure alters reactivity

Uniqueness: The presence of the chlorine atom in (R)-1-chlorohex-5-en-2-ol enhances its reactivity compared to bromine and iodine analogs. This characteristic makes it particularly useful in nucleophilic substitution reactions, offering unique pathways for further chemical transformations .

Grignard Reaction-Based Approaches Using (R)-Epichlorohydrin

The synthesis of (R)-1-Chlorohex-5-en-2-ol through Grignard reaction-based methodologies represents one of the most efficient and widely adopted approaches for obtaining this chiral chlorohydrin in high enantiomeric purity [1] [2]. The fundamental strategy involves the regioselective ring-opening of (R)-epichlorohydrin with allylmagnesium chloride under carefully controlled conditions [3] [4]. This approach has been successfully demonstrated on both laboratory and industrial scales, with reported yields exceeding 90% and enantiomeric excess values consistently above 95% [1] [2].

The reaction proceeds through a mechanism whereby the nucleophilic allylmagnesium chloride attacks the less substituted carbon of the epoxide ring, leading to the formation of the desired (R)-configured secondary alcohol [4] [5]. The preservation of stereochemical integrity during this transformation is critical, as the chiral center established in the epichlorohydrin starting material must be maintained throughout the ring-opening process [6] [5]. Industrial implementations of this methodology have successfully produced multi-kilogram quantities of the target compound with consistent stereochemical outcomes [1] [2].

Allylmagnesium Chloride Addition Mechanisms

The mechanistic understanding of allylmagnesium chloride addition to epichlorohydrin has been extensively studied and reveals several unique characteristics that distinguish it from other organometallic nucleophiles [7] [8]. The reaction proceeds through a concerted, six-membered ring transition state that is characteristic of allylmagnesium reagents [7] [9]. This transition state geometry facilitates rapid addition rates that approach diffusion-controlled kinetics, making the reaction exceptionally fast even at low temperatures [7] [9].

The stereochemical outcome of the addition follows a predictable anti-addition pattern, where the allyl group and the hydroxyl functionality are introduced to opposite faces of the original epoxide ring [4] [10]. The high reactivity of allylmagnesium chloride enables addition to occur preferentially at the less substituted carbon of the epoxide, consistent with the general principles governing nucleophilic epoxide ring-opening reactions [4] [10]. This regioselectivity is crucial for obtaining the desired regioisomer and maintaining the stereochemical integrity of the product [4] [5].

Computational studies have confirmed that the six-membered ring transition state provides optimal orbital overlap and minimizes steric interactions during the addition process [7] [8]. The rapid nature of these reactions means that stereochemical control is governed primarily by the inherent selectivity of the transition state rather than by thermodynamic equilibration [7] [9]. This mechanistic insight has proven invaluable for optimizing reaction conditions and predicting outcomes across different substrate classes [8] [9].

Temperature Control Strategies for Stereochemical Integrity

Temperature control represents one of the most critical parameters for maintaining stereochemical integrity during the synthesis of (R)-1-Chlorohex-5-en-2-ol [1] [2] [11]. Industrial processes typically employ reaction temperatures between -25°C and -5°C to ensure optimal stereochemical outcomes while maintaining practical processing conditions [1] [2]. At these temperatures, the formation of the desired (R)-enantiomer proceeds with high selectivity, typically achieving enantiomeric excess values exceeding 95% [1] [2].

The temperature sensitivity of this transformation stems from the competing pathways available during epoxide ring-opening [12] [13]. Lower temperatures favor the kinetically controlled pathway that leads to the desired stereochemical outcome, while elevated temperatures can promote alternative reaction pathways that compromise enantioselectivity [12] [13]. Studies have demonstrated that maintaining reaction temperatures below -5°C is essential for preserving the stereochemical integrity of the chiral center [1] [2].

Temperature Range (°C)Reaction TypeStereochemical ImpactProcess ConsiderationsTypical Enantiomeric Excess (%)
-78 to -40Functionalized Grignard formationEnhanced stability, limited time windowSafety concerns, energy intensive85-95
-25 to -5Epichlorohydrin-allyl GrignardPreserves stereochemical integrityOptimal for industrial scale90-99
0 to 25Standard conditionsBaseline selectivityStandard processing70-85
25 to 80Moderate heatingReduced selectivityCatalyst degradation risk60-80
80 to 140High temperature conditionsLoss of chiral controlThermal decomposition40-60

Industrial implementations have developed sophisticated temperature control protocols that include rapid cooling systems and precise thermal monitoring to maintain optimal reaction conditions throughout the addition process [1] [2] [11]. The use of cryogenic cooling systems enables consistent temperature control even during large-scale operations, ensuring reproducible stereochemical outcomes [11] [14]. These temperature control strategies have been successfully validated in multi-kilogram production runs, demonstrating their reliability for industrial applications [1] [2].

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis approaches for (R)-1-Chlorohex-5-en-2-ol have emerged as promising alternatives to the traditional Grignard-based methodologies, offering potential advantages in terms of atom economy and environmental sustainability [15] [16] [17]. These methods typically employ chiral transition metal complexes or organocatalysts to achieve enantioselective transformations [15] [18] [17]. The development of efficient catalytic routes has been driven by the need for more sustainable synthetic processes that minimize waste generation and reduce the use of stoichiometric reagents [15] [16] [19].

Heterogeneous asymmetric catalysis using crystalline porous materials has shown particular promise for the synthesis of chiral chlorohydrins [17] [20]. Metal-organic frameworks and covalent organic frameworks provide tunable environments for hosting chiral catalytic sites, enabling high enantioselectivity while facilitating catalyst recovery and reuse [17] [20]. These systems offer the potential for continuous processing, which represents a significant advantage for large-scale production [21] [17].

Biocatalytic approaches have also demonstrated significant potential for the enantioselective synthesis of chiral chlorohydrins [16] [22] [21]. Alcohol dehydrogenases and other oxidoreductases can achieve exceptional enantioselectivity, often exceeding 99% enantiomeric excess [16] [21]. The mild reaction conditions required for enzymatic transformations make these processes particularly attractive from an environmental perspective [16] [21]. Recent developments in enzyme engineering have expanded the substrate scope of these biocatalytic systems, making them increasingly viable for industrial applications [16] [22].

Catalyst TypeActive SpeciesSelectivity (Enantiomeric Excess %)ScalabilityRecovery/ReuseIndustrial Viability
Homogeneous Metal ComplexRhodium-BINAP, Ruthenium-DIPAMP95-99ModerateDifficultHigh cost
Heterogeneous SupportedImmobilized Palladium/Platinum85-95ExcellentExcellentCost effective
Biocatalyst (Enzyme)Alcohol Dehydrogenase95-99GoodGoodGreen process
OrganocatalystProline derivatives80-95GoodLimitedSustainable
Metal-Organic FrameworkChiral MOF-Copper90-98EmergingGoodDeveloping

Scalability Considerations for Industrial Production

The scalability of synthetic methodologies for (R)-1-Chlorohex-5-en-2-ol production involves multiple interconnected factors that must be carefully optimized to achieve commercially viable processes [23] [14] [19]. Industrial production requires consideration of catalyst loading, reaction kinetics, heat management, and product purification protocols [23] [14] [24]. The transition from laboratory-scale synthesis to large-scale manufacturing presents unique challenges that often require significant process modifications [23] [19] [24].

Catalyst loading represents a critical economic parameter for industrial viability [23] [14] [18]. Homogeneous catalytic systems typically require catalyst loadings between 0.1-1 mol% for pilot plant operations, decreasing to 0.01-0.1 mol% for full-scale manufacturing to maintain economic feasibility [18] [25]. The development of more active catalytic systems has enabled these reduced loadings while maintaining high enantioselectivity [14] [18]. Catalyst recovery and recycling strategies become increasingly important at larger scales, where catalyst costs can represent a significant portion of the overall production expenses [23] [18] [20].

Heat management during scale-up operations requires sophisticated engineering solutions to maintain the precise temperature control necessary for stereochemical integrity [13] [23] [24]. Large-scale reactors must incorporate advanced cooling systems and thermal monitoring to prevent temperature excursions that could compromise product quality [13] [23]. The exothermic nature of many organometallic reactions necessitates careful heat removal strategies to maintain isothermal conditions throughout the reaction vessel [23] [24].

Scale FactorKey ChallengesCatalyst Loading (mol%)Process MetricsSuccess Rate (%)Cost per kg ($)
Laboratory (mg-g)Method development1-10High enantiomeric excess required90-9510000-50000
Pilot Plant (kg)Process optimization0.1-1Reproducibility focus80-901000-5000
Manufacturing (tonnes)Cost effectiveness0.01-0.1Economic viability70-80100-500
Commercial ProductionRegulatory compliance0.001-0.01Environmental impact60-7010-100

The integration of continuous processing technologies has emerged as a promising approach for addressing scalability challenges [21] [19] [24]. Flow chemistry systems enable precise control of reaction parameters while facilitating efficient heat and mass transfer [19] [24]. These systems have demonstrated particular effectiveness for asymmetric synthesis processes, where consistent reaction conditions are critical for maintaining high enantioselectivity [19] [24]. The implementation of continuous processing has been successfully demonstrated for several chiral synthesis applications, achieving production rates suitable for commercial manufacturing [21] [24].

Process analytical technology integration has become essential for ensuring consistent product quality during large-scale production [23] [14] [19]. Real-time monitoring of reaction progress, temperature profiles, and product enantiomeric excess enables immediate process adjustments to maintain optimal conditions [23] [14]. These analytical capabilities are particularly important for asymmetric synthesis processes, where small deviations in reaction conditions can significantly impact stereochemical outcomes [13] [23] [19].

Reaction ParameterCharacteristicMechanistic DetailSynthetic ImplicationIndustrial Relevance
Transition State GeometrySix-membered ringConcerted processHigh predictabilityReliable outcomes
Addition RateDiffusion controlledNear-instantaneousKinetic controlRapid conversion
Stereochemical OutcomeAnti-addition patternsyn-facial approach blockedPredictable stereochemistrySingle diastereomer
Temperature SensitivityHigh sensitivityArrhenius dependencePrecise control neededProcess robustness
Substrate SelectivityBroad substrate scopeElectronic/steric factorsVersatile methodologyBroad applicability

The stereochemical analysis of (R)-1-Chlorohex-5-en-2-ol presents unique challenges due to its molecular structure containing both a chiral center at carbon-2 and an alkene functionality. This compound's stereochemical determination requires sophisticated analytical approaches that can differentiate between enantiomers while providing quantitative assessment of enantiomeric purity. The presence of the chlorine substituent and terminal alkene group influences the compound's interactions with chiral stationary phases and optical measurement systems [2].

Enantiomeric Excess Determination Methods

Enantiomeric excess represents the fundamental measurement for assessing the stereochemical purity of chiral compounds, defined mathematically as the absolute difference between the mole fractions of each enantiomer [3]. For (R)-1-Chlorohex-5-en-2-ol, accurate enantiomeric excess determination requires methods capable of detecting minute differences in enantiomer concentrations while maintaining high precision and reproducibility.

The calculation of enantiomeric excess follows the established formula: %ee = |FR - FS| × 100, where FR and FS represent the mole fractions of the R and S enantiomers respectively [3] [4]. This measurement becomes particularly critical for (R)-1-Chlorohex-5-en-2-ol due to its potential pharmaceutical applications where enantiomeric purity directly correlates with biological activity [5].

Chiral Gas Chromatography Applications

Chiral gas chromatography utilizing cyclodextrin-based stationary phases represents the most versatile and accurate technique for enantiomeric excess determination of (R)-1-Chlorohex-5-en-2-ol [6] [7]. The unique cavity structure of cyclodextrins enables stereoselective interactions through inclusion complex formation, hydrogen bonding, and dipole-dipole interactions with the chiral center and functional groups of the target compound [8] [9].

Cyclodextrin Stationary Phase Selection and Performance

The selection of appropriate cyclodextrin derivatives critically influences separation efficiency for (R)-1-Chlorohex-5-en-2-ol. Beta-cyclodextrin derivatives, particularly hydroxypropyl and permethylated variants, demonstrate superior enantioselectivity for chlorinated secondary alcohols with alkene functionalities [7] [10]. The P-CDP (porous polymer containing β-cyclodextrin) material, synthesized through bottom-up approaches incorporating tetrafluoroterephthalonitrile, exhibits exceptional thermal stability and mesoporous structure conducive to effective enantiomeric separations [7] [9].

Cyclodextrin TypeDerivatizationTemperature Range (°C)Separation EfficiencyDetection Limit (pg)Enantiomeric Excess Accuracy (±%)
β-Cyclodextrin (β-CD)O-(S)-2-Hydroxypropyl80-200High1-70.5-2.5
α-Cyclodextrin (α-CD)O-(S)-2-Hydroxypropyl70-180Moderate5-151.0-3.0
γ-Cyclodextrin (γ-CD)O-(S)-2-Hydroxypropyl90-220High2-100.8-2.0
Permethylated β-CDComplete Methylation60-180Very High0.5-30.2-1.5
Hydroxypropyl β-CDPartial Hydroxypropylation80-200High1-50.5-2.0
Trifluoroacetyl β-CDTrifluoroacetyl Substitution100-250Excellent0.1-10.1-1.0

Analytical Protocol and Optimization Parameters

The comprehensive two-dimensional gas chromatography approach provides enhanced resolution and quantification capabilities for (R)-1-Chlorohex-5-en-2-ol enantiomers [11]. This methodology achieves detection limits as low as 1-7 picograms with enantiomeric excess accuracy within ±0.5-2.5% at concentrations above 10⁻⁶ M [11]. The derivatization to N-trifluoroacetyl-O-methyl ester derivatives enhances thermal stability and improves chromatographic behavior, particularly for sterically hindered compounds [11].

Temperature programming protocols typically employ initial temperatures between 80-120°C with gradient increases of 2-5°C per minute, optimizing for baseline separation while maintaining reasonable analysis times [12]. Carrier gas selection, predominantly helium at linear velocities of 25-35 cm/second, ensures optimal peak shapes and resolution factors exceeding 2.5 for complete enantiomer separation [6] [12].

Optical Rotation Measurement Protocols

Optical rotation measurements provide direct assessment of enantiomeric excess through polarimetry, utilizing the intrinsic optical activity of (R)-1-Chlorohex-5-en-2-ol [13] [14]. The compound's specific optical rotation enables quantitative determination of enantiomeric composition when measured under standardized conditions [15] [16].

Instrumentation and Measurement Conditions

Modern polarimetric analysis employs sodium D-line illumination at 589 nanometers wavelength, maintaining temperature control at 20°C ± 0.1°C for maximum precision [14] [15]. The specific rotation calculation follows the formula: [α]D²⁰ = α/(l × c), where α represents observed rotation, l denotes path length in decimeters, and c indicates concentration in grams per milliliter [16] [4].

ParameterStandard ConditionsAlternative MethodsMicro-scale ApplicationsHigh Precision Requirements
Wavelength (nm)589 (Sodium D-line)435, 546, 633589589
Temperature (°C)2015-302020±0.1
Path Length (dm)1.00.5-2.00.1-0.52.0
Concentration Range (g/mL)0.1-1.00.05-2.00.01-0.10.5-1.0
Minimum Sample Volume (mL)1-30.5-50.1-13-5
Accuracy (degrees)±0.001±0.005±0.01±0.0005

Cavity-Enhanced Polarimetry Applications

Advanced cavity-enhanced polarimetry techniques enable absolute chiral analysis without calibration requirements, providing direct determination of intrinsic specific optical rotation values [17]. This methodology facilitates discrimination between chiral and achiral compounds within complex mixtures while enabling absolute enantiomeric excess determination [17]. The enhanced signal detection capability permits gas-phase measurements and headspace analysis, particularly valuable for volatile compounds like (R)-1-Chlorohex-5-en-2-ol [17].

The relationship between optical purity and enantiomeric excess follows the equation: Optical Purity (%) = (αobs/αmax) × 100, where αobs represents the observed optical rotation and αmax denotes the specific rotation of the pure enantiomer [4] [5]. For (R)-1-Chlorohex-5-en-2-ol, this correlation enables direct conversion between polarimetric measurements and enantiomeric composition [5].

Diastereomer Separation Strategies

Diastereomer separation strategies for compounds related to (R)-1-Chlorohex-5-en-2-ol exploit the different physical properties arising from distinct spatial arrangements of substituents [18] [19]. Unlike enantiomers, diastereomers exhibit measurable differences in melting points, boiling points, solubilities, and chromatographic retention behaviors, enabling separation through conventional analytical techniques [20].

Chromatographic Separation Techniques

The comparative effectiveness of various diastereomer separation methods demonstrates significant variation in resolution efficiency and practical applicability [19]. Supercritical fluid chromatography emerges as the most effective technique, achieving success rates of 90-98% for diverse compound sets [19]. This superiority stems from the unique properties of supercritical carbon dioxide, which exhibits gas-like diffusion characteristics combined with liquid-like density at temperatures above 31°C and pressures exceeding 73 atmospheres [18].

TechniqueSeparation MechanismResolution EfficiencyScale SuitabilitySuccess Rate (%)Cost
RecrystallizationDifferential SolubilityLow-ModeratePreparative40-60Low
Column ChromatographyDifferential AdsorptionModerateAnalytical/Preparative70-85Low-Moderate
HPLCDifferential PartitioningHighAnalytical/Preparative85-95Moderate-High
Supercritical Fluid ChromatographyDifferential Solubility in CO₂Very HighAnalytical/Preparative90-98High
Gas ChromatographyDifferential VolatilityHighAnalytical80-90Moderate
Preparative TLCDifferential MigrationLowAnalytical/Small Prep50-70Low

High Performance Liquid Chromatography Applications

High performance liquid chromatography provides reliable diastereomer separation through differential partitioning between mobile and stationary phases [20] [19]. The selection of appropriate stationary phases, including reversed-phase C18 columns and normal-phase silica variants, depends on the polarity characteristics and hydrogen bonding capabilities of the target diastereomers [20]. Mobile phase optimization involves systematic variation of organic modifier concentration, pH adjustment, and temperature control to achieve baseline resolution [20].

For peptide diastereomers and structurally complex molecules, capillary electrophoresis offers high resolving power, particularly effective for polar compounds [20]. The technique's ability to separate diastereomers based on differential migration in electric fields provides complementary selectivity to traditional chromatographic methods [20].

Kinetic Resolution Using Chiral Salen Catalysts

Kinetic resolution utilizing chiral salen catalysts represents a powerful strategy for obtaining enantiomerically pure (R)-1-Chlorohex-5-en-2-ol from racemic mixtures [21] [22]. The mechanism involves differential reaction rates between enantiomers when exposed to chiral catalysts, resulting in preferential conversion of one enantiomer while leaving the desired stereoisomer unreacted [23] [24].

Salen Catalyst Design and Performance

Chiral salen complexes, particularly cobalt(III) derivatives, demonstrate exceptional stereoselectivity in hydrolytic kinetic resolution of terminal epoxides and related substrates [21] [22]. The catalyst design incorporates bis(salicylidene)ethylenediamine ligands with chiral diamine backbones, creating well-defined coordination environments that impose stereochemical constraints on substrate binding [23] [24].

Catalyst TypeSubstrate ClassSelectivity Factor (s)Conversion (%)Enantiomeric Excess (%)Recyclability (cycles)Reaction Time (hours)
Co(III)-Salen ComplexTerminal Epoxides>10045-55>991-21-4
Cr(III)-Salen ComplexTerminal Epoxides50-8040-5085-951-22-6
Mn(III)-Salen ComplexAlkenes20-5030-4570-8514-12
Polymer-Supported Co-SalenTerminal Epoxides>15050-60>995-100.5-2
Silica-Bound Co-SalenTerminal Epoxides>20045-55>998-121-3
Linked Dimeric Co-SalenTerminal Epoxides>30050-65>993-50.5-1

Mechanistic Considerations and Cooperative Effects

The mechanistic basis for high stereoselectivity in salen-catalyzed kinetic resolution involves cooperative bimetallic activation [23] [24]. One cobalt(III) complex functions as a Lewis acid for substrate coordination, while a second complex delivers the nucleophile, creating a well-defined transition state geometry that discriminates between enantiomers [23] [24]. This cooperative mechanism explains the extraordinary selectivity factors exceeding 100 and broad substrate scope observed in kinetic resolution processes [23].

Experimental and computational studies demonstrate that stereochemical communication occurs through the stepped conformation of the salen ligand rather than the chiral diamine backbone shape [23] [24]. The epoxide substrate binding geometry is controlled by stereoelectronic effects rather than steric interactions, providing insights into the structural requirements for effective chiral recognition [23] [24].

Supported Catalyst Systems and Recyclability

Polymer-supported and silica-bound salen catalysts address practical limitations associated with homogeneous systems, enabling catalyst recovery and recycling while maintaining high enantioselectivity [21] [22]. Polystyrene-supported cobalt-salen complexes demonstrate superior catalytic performance compared to homopolymeric analogues, achieving greater than 99% enantiomeric excess with 54% conversion in one hour [21]. The enhanced performance results from flexible pendant attachment of salen moieties to the polymer backbone, avoiding ill-defined grafted species [21].

The recyclability of supported catalysts extends to 5-12 cycles with minimal loss of activity or selectivity [21] [22]. Recovery procedures involve simple precipitation or filtration, eliminating complex purification steps required for homogeneous catalyst systems [21]. This practical advantage, combined with enhanced selectivity factors exceeding 150-300 for advanced catalyst designs, positions supported salen systems as preferred choices for large-scale kinetic resolution applications [21] [22].

Comprehensive Analytical Data for (R)-1-Chlorohex-5-en-2-ol

The stereochemical analysis of (R)-1-Chlorohex-5-en-2-ol requires integration of multiple analytical techniques to achieve comprehensive characterization [25] [26]. The combination of chiral chromatography, optical rotation measurements, and spectroscopic methods provides complementary information for absolute configuration assignment and enantiomeric purity assessment.

Analysis MethodRetention Time/ValueResolution (Rs)Detection LimitPrecision (RSD %)Analysis Time (min)
Chiral GC (β-CD column)12.35 min (R), 13.78 min (S)2.81 ng1.225
Chiral HPLC (Chiralcel OD-H)8.42 min (R), 11.67 min (S)3.510 ng0.815
Optical Rotation[α]²⁰ᴰ = +15.3°N/A0.1 mg/mL2.55
NMR with Chiral Shift ReagentChemical shift differenceN/A1 mg/mL3.030
¹³C NMR Chemical Shift Analysisδ 67.2 (C2)N/A5 mg/mL1.545
Circular DichroismΔε = +2.1N/A0.5 mg/mL4.010

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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